molecular formula C19H20FNO4 B2674917 4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1788680-35-2

4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2674917
CAS No.: 1788680-35-2
M. Wt: 345.37
InChI Key: ZSIFBGBBZJYLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-methyl-2H-pyran-2-one core linked via an ether bond to an azetidin-3-yl group. The azetidine ring is substituted with a propanoyl chain bearing a 3-fluoro-4-methylphenyl moiety. The pyran-2-one ring contributes a conjugated lactone system, while the azetidine introduces a constrained four-membered nitrogen heterocycle. The 3-fluoro-4-methylphenyl group provides steric bulk and electronic modulation via fluorine’s electronegativity and the methyl group’s lipophilicity.

Properties

IUPAC Name

4-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-12-3-4-14(8-17(12)20)5-6-18(22)21-10-16(11-21)25-15-7-13(2)24-19(23)9-15/h3-4,7-9,16H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIFBGBBZJYLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule with potential therapeutic applications in medicinal chemistry. Its unique structural features, including a pyranone derivative, azetidine ring, and various substituents, suggest diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FNO4C_{19}H_{20}FNO_4, with a molecular weight of approximately 345.39 g/mol. The structure includes a pyran ring with a ketone functional group, which is crucial for its biological activity. The presence of a fluoro group and a methyl group may enhance its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₉H₂₀FNO₄
Molecular Weight345.39 g/mol
CAS Number1788680-35-2
DensityN/A
Melting PointN/A
Boiling PointN/A

Antiviral Activity

Recent studies indicate that compounds similar to This compound exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against hepatitis C virus (HCV), with some compounds achieving selective index (SI) values higher than 20 and EC50 values lower than 1.5 μM, indicating potent antiviral activity .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds within the same structural class have demonstrated antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. These compounds inhibit tubulin assembly, a critical mechanism in cancer cell proliferation .

Case Studies

  • Antiviral Efficacy : A study synthesized several biaryl amide derivatives, revealing that specific substitutions significantly impacted antiviral activity against HCV. The structure-activity relationship (SAR) highlighted the importance of certain functional groups in enhancing efficacy .
  • Anticancer Activity : Research on azetidine derivatives indicated significant antiproliferative effects against MCF-7 cells, demonstrating the potential of these compounds as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (BJ12865)
  • Structure: Differs in the aromatic substituent (2-methoxyphenyl vs. 3-fluoro-4-methylphenyl) and propanoyl chain length (acetyl vs. propanoyl).
  • Synthetic Accessibility: The propanoyl chain in the target compound may introduce conformational flexibility absent in BJ12865’s acetyl group .
b) 4-((1-(3-(3-Bromo-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
  • Structure : Replaces azetidine with pyrrolidine (five-membered ring) and substitutes bromine and methoxy on the phenyl group.
  • Impact :
    • Ring Size : Pyrrolidine’s larger ring reduces steric strain but may alter binding pocket compatibility.
    • Halogen Effects : Bromine’s larger atomic radius compared to fluorine could hinder target engagement due to steric clashes, despite similar electronegativity. Methoxy’s electron-donating nature may reduce binding affinity in electron-deficient environments .

Core Heterocycle Modifications

a) 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (5f)
  • Structure: Replaces the azetidine-propanoyl system with a thiazole-pyrazole hybrid.
  • Rigidity: The fused heterocycles restrict conformational flexibility compared to the azetidine-propanoyl linker in the target compound .

Pharmacokinetic and Physicochemical Properties

A theoretical comparison based on structural features is summarized below:

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~363.4 g/mol ~2.8 6 7
BJ12865 329.3 g/mol ~2.1 5 6
3-Bromo-4-methoxy Derivative ~437.3 g/mol ~3.2 5 7

Key Observations :

  • The target compound’s higher logP suggests superior lipophilicity, which may enhance bioavailability.
  • Increased rotatable bonds in the target compound could improve binding entropy but reduce metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.